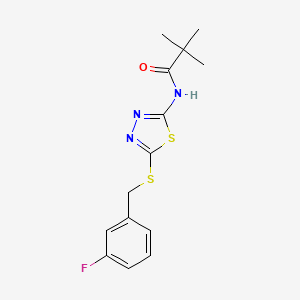

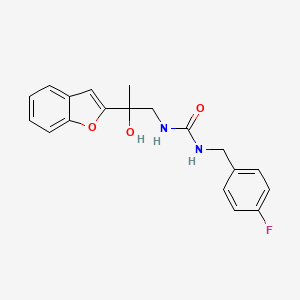

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Anticancer Properties

Research has shown that compounds structurally related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, such as benzothiazole derivatives, exhibit potent anticancer activities. These compounds, through various mechanisms, including interaction with cellular enzymes and induction of apoptosis, have been investigated for their effectiveness against different cancer cell lines. For instance, thiazolides, including benzothiazole derivatives, have demonstrated the ability to induce cell death in colorectal tumor cells by interacting with the detoxification enzyme glutathione S-transferase and requiring caspase activation for apoptosis induction (Brockmann et al., 2014). Similarly, other benzothiazole acylhydrazones have been synthesized and evaluated for their anticancer activity, indicating their potential as therapeutic agents (Osmaniye et al., 2018).

Antimicrobial Activity

Novel 1,3,4-thiadiazole derivatives, sharing a core structural motif with N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide, have been developed and assessed for their antimicrobial activities. These studies have revealed significant antibacterial and antifungal effects, suggesting the potential of such compounds in addressing microbial resistance (Wan et al., 2018). The exploration of these derivatives provides insights into designing new antimicrobial agents that can be further optimized for enhanced activity and selectivity.

Enzyme Inhibition

The structural features of benzothiazole and thiadiazole derivatives are conducive to enzyme inhibition, which is a crucial aspect of their biological activity. These compounds have been investigated for their ability to inhibit various enzymes, including those involved in cancer cell proliferation and microbial pathogenicity. Such enzyme-targeting strategies are essential for developing novel therapeutic agents with specific mechanisms of action, contributing to the broader application of these chemical classes in medicinal chemistry (Ahadi et al., 2020).

properties

IUPAC Name |

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3OS2/c1-14(2,3)11(19)16-12-17-18-13(21-12)20-8-9-5-4-6-10(15)7-9/h4-7H,8H2,1-3H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGJPVGBRQIVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001320813 |

Source

|

| Record name | N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816625 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide | |

CAS RN |

392303-18-3 |

Source

|

| Record name | N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001320813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)butyramide](/img/structure/B2606304.png)

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide](/img/structure/B2606308.png)

![4-[(2-Chloro-6-fluorophenyl)methoxy]benzohydrazide](/img/structure/B2606317.png)

![(4-isopropoxyphenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2606322.png)

![N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2606324.png)

![Ethyl 5-phenyl-3-[(4-phenylbenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2606326.png)